6-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane
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Overview
Description
6-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a complex organic compound featuring a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxine and sulfonyl groups contributes to its distinctive chemical properties and reactivity.
Mechanism of Action
Target of Action
It’s known that 1,4-benzodioxane derivatives are widely found in biologically active compounds . They possess interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .
Mode of Action
It’s known that the selectivity of the process in the synthesis of 1,4-benzodioxanes is controlled by the protonation step; and coordinating groups on the substrate may alter the interaction with the catalyst, resulting in a change in the facial selectivity .
Biochemical Pathways
It’s known that 1,4-benzodioxane derivatives have been synthesized via ring closing metathesis using an efficient nitro-grela catalyst at ppm levels .
Pharmacokinetics
It’s known that pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract which metabolizes in the liver and inactive compounds are excreted through bile or feces .
Result of Action
It’s known that enantiomerically pure 1,4-benzodioxane derivatives are widely found in biologically active compounds .
Action Environment
It’s known that the sulfonyl fluoride motif can be used as a connector for the assembly of -so2- linked small molecules with proteins or nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multiple steps, starting with the preparation of the benzodioxine core. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxine with sulfonyl chloride under basic conditions to form the sulfonyl derivative . This intermediate is then subjected to further reactions to introduce the difluoro and azaspiro groups, often using specialized reagents and catalysts to achieve the desired stereochemistry and functionalization .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and advanced catalytic processes can be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
6-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The benzodioxine moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfinyl or sulfhydryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and difluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxine moiety can yield quinone derivatives, while nucleophilic substitution at the sulfonyl group can produce sulfonamide derivatives .
Scientific Research Applications
6-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: Shares the benzodioxine and sulfonyl groups but lacks the difluoro and azaspiro moieties.
1,4-Benzodioxane-6-carboxaldehyde: Contains the benzodioxane core but differs in functional groups and overall structure.
Uniqueness
6-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is unique due to its spirocyclic structure and the combination of benzodioxine, sulfonyl, difluoro, and azaspiro groups. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2,2-difluoro-6-azaspiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO4S/c16-15(17)10-14(15)3-5-18(6-4-14)23(19,20)11-1-2-12-13(9-11)22-8-7-21-12/h1-2,9H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZDGGXZRSYRGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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